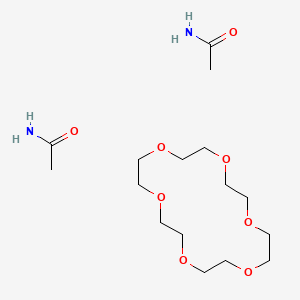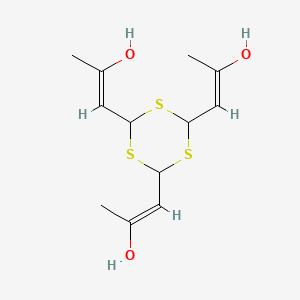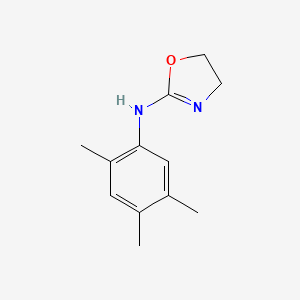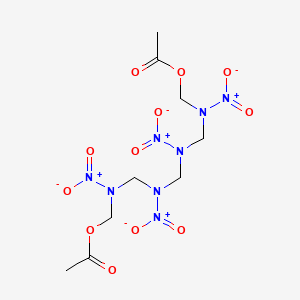
2,4,6,8-Tetranitro-2,4,6,8-tetraazanonane-1,9-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6,8-Tetranitro-2,4,6,8-tetraazanonane-1,9-diyl diacetate is a chemical compound with the molecular formula C₉H₁₆N₈O₁₂ and a molecular weight of 428.27 g/mol . This compound is known for its high nitrogen content and energetic properties, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 2,4,6,8-tetranitro-2,4,6,8-tetraazanonane-1,9-diyl diacetate involves multiple steps. One common synthetic route includes the nitration of 2,4,6,8-tetraazanonane-1,9-diol with nitric acid, followed by acetylation with acetic anhydride . The reaction conditions typically require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve large-scale nitration and acetylation processes, utilizing specialized equipment to handle the reactive intermediates and final product safely.
Analyse Chemischer Reaktionen
2,4,6,8-Tetranitro-2,4,6,8-tetraazanonane-1,9-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: The nitro groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include nitric acid for nitration, acetic anhydride for acetylation, and reducing agents like hydrogen or metal hydrides for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4,6,8-Tetranitro-2,4,6,8-tetraazanonane-1,9-diyl diacetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other nitrogen-rich compounds and energetic materials.
Medicine: While not widely used in medicine, its derivatives are being explored for potential therapeutic applications.
Industry: It is utilized in the development of explosives and propellants due to its high energy content.
Wirkmechanismus
The mechanism of action of 2,4,6,8-tetranitro-2,4,6,8-tetraazanonane-1,9-diyl diacetate involves its decomposition under specific conditions, releasing a significant amount of energy. The molecular targets and pathways involved in its action are primarily related to its ability to undergo rapid exothermic reactions, making it useful in energetic materials .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,4,6,8-tetranitro-2,4,6,8-tetraazanonane-1,9-diyl diacetate include:
2,4,6-Trinitrotoluene (TNT): A well-known explosive with a similar nitro group structure.
2,4,6-Trinitrobenzene (TNB): Another aromatic nitro compound used in explosives.
2,4,6,8,10,12-Hexanitrohexaazaisowurtzitane (CL-20): A highly energetic polycyclic nitramine with a more complex structure and higher energy content.
The uniqueness of this compound lies in its specific molecular arrangement and the balance of its energetic properties with stability, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
6537-83-3 |
|---|---|
Molekularformel |
C9H16N8O12 |
Molekulargewicht |
428.27 g/mol |
IUPAC-Name |
[[[[acetyloxymethyl(nitro)amino]methyl-nitroamino]methyl-nitroamino]methyl-nitroamino]methyl acetate |
InChI |
InChI=1S/C9H16N8O12/c1-8(18)28-6-12(16(24)25)4-10(14(20)21)3-11(15(22)23)5-13(17(26)27)7-29-9(2)19/h3-7H2,1-2H3 |
InChI-Schlüssel |
LDBSGTRAQJIAIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCN(CN(CN(CN(COC(=O)C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


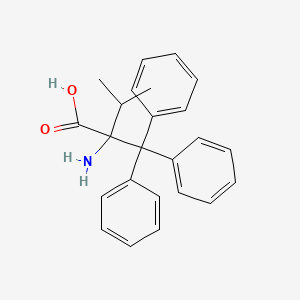

![6-Bromo-6H-dibenzo[d,g][1,3,6,2]trithiastibocine](/img/structure/B13770541.png)
![1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione](/img/structure/B13770549.png)
![Piperazinium, 1-methyl-1,4-bis[2-[(1-oxohexadecyl)oxy]ethyl]-, methyl sulfate](/img/structure/B13770560.png)

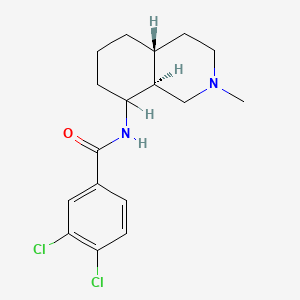
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(3R,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfite](/img/structure/B13770582.png)
